molecular formula C12H10N2O B13704890 Dibenzo[b,d]furan-4,6-diamine

Dibenzo[b,d]furan-4,6-diamine

Cat. No.: B13704890
M. Wt: 198.22 g/mol
InChI Key: WLDHXDZUTDWAOE-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-4,6-diamine is a heterocyclic aromatic compound featuring a dibenzofuran core with two amine groups (-NH₂) at the 4- and 6-positions. Its synthesis involves a multi-step process starting from dibenzofuran, including lithiation with sec-butyl lithium (s-BuLi), nucleophilic addition with acetaldehyde, oxidation, chlorination, azidination, and catalytic hydrogenation to yield the racemic diamine derivative . Despite efforts, resolving this compound into optically pure enantiomers remains challenging .

Properties

IUPAC Name

dibenzofuran-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDHXDZUTDWAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC3=C2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]furan-4,6-diamine typically involves the nitration of dibenzofuran followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is common for the reduction step to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]furan-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Dibenzo[b,d]furan-4,6-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and organic semiconductors .

Biology and Medicine: In biological research, this compound is studied for its potential as a therapeutic agent. Its derivatives have shown promise in inhibiting certain enzymes and pathways involved in diseases such as cancer and diabetes .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-4,6-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Dibenzo[b,d]furan-4,6-dicarboxylic Acid

  • Molecular Formula : C₁₄H₈O₅ (vs. C₁₄H₁₂N₂O for the diamine) .
  • Functional Groups : Two carboxylic acid (-COOH) groups at 4,6-positions.
  • Applications : Used in enantioselective radical conjugate additions as a precursor for DBFOX ligands (bisoxazolines), which are critical in asymmetric catalysis .
Property Dibenzo[b,d]furan-4,6-diamine Dibenzo[b,d]furan-4,6-dicarboxylic Acid
Molecular Weight ~228.26 g/mol (C₁₄H₁₂N₂O) 256.21 g/mol (C₁₄H₈O₅)
Functional Reactivity Nucleophilic (amines) Electrophilic (carboxylic acids)
Key Applications Polymer/pharmaceutical precursors Asymmetric catalysis ligands

4,6-Dimethyldibenzofuran

  • Molecular Formula : C₁₄H₁₂O .
  • Functional Groups : Methyl (-CH₃) groups at 4,6-positions.
  • Properties : Less polar than the diamine or dicarboxylic acid, likely higher volatility.
  • Applications: Limited data, but methyl groups may enhance stability for environmental or material science studies.

Dibenzo[b,f]oxepines

  • Structure : Macrocyclic compounds with a vinyl-oxygen bridge, differing in ring size and substitution .
  • Biological Activity : Exhibit antipsychotic, anti-inflammatory, and anticancer properties .
  • Contrast : Unlike the diamine, dibenzo[b,f]oxepines are macrocycles with host-guest chemistry applications, combining therapeutic activity with molecular encapsulation .

DBFOX Ligands (e.g., N4,N6-Bis(...)dibenzo[b,d]furan-4,6-dicarboxamide)

  • Structure : Derived from the dicarboxylic acid, these ligands feature bisoxazoline moieties for metal coordination .
  • Applications: Enable enantioselective radical conjugate additions to synthesize β-substituted α-amino acids .
  • Comparison : The diamine could theoretically serve as a precursor for similar ligands but would require functionalization (e.g., oxidation to imines or Schiff bases).

Key Research Findings and Data Gaps

  • Synthetic Challenges : The diamine’s racemic nature complicates its use in enantioselective applications, unlike the dicarboxylic acid-derived DBFOX ligands, which achieve high stereocontrol .
  • Biological Potential: Dibenzo[b,f]oxepines demonstrate therapeutic versatility, but the diamine’s bioactivity remains unexplored .

Biological Activity

Dibenzo[b,d]furan-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, enzyme inhibition, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a dibenzofuran core structure with amino groups at the 4 and 6 positions. This unique configuration contributes to its biological activity, particularly in modulating interactions with various biological targets.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of dibenzo[b,d]furan derivatives on various cancer cell lines. For instance, a series of synthesized compounds derived from dibenzofuran were tested against human cancer cell lines such as HeLa (cervical adenocarcinoma), U87 (glioblastoma), and BICR18 (laryngeal squamous cell carcinoma). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells.

Table 1: IC50 Values of Dibenzo[b,d]furan Derivatives

CompoundCell LineIC50 (µM) at 24hIC50 (µM) at 48h
3aEUFA3021.2 ± 4.89.0 ± 5.2
HeLa20.7 ± 2.41.5 ± 1.2
BICR187.1 ± 2.7N.A.
U8717.6 ± 4.5N.A.

The study revealed that some compounds had IC50 values lower than those of standard chemotherapeutics, suggesting their potential as anticancer agents .

Enzyme Inhibition

Dibenzo[b,d]furan derivatives have also been investigated for their inhibitory effects on specific enzymes, particularly phosphodiesterase-4 (PDE-4) and tumor necrosis factor-alpha (TNF-α). These enzymes are crucial in inflammatory processes and are targets for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Study: PDE-4 Inhibition

A study reported that certain dibenzo[b,d]furan derivatives demonstrated significant PDE-4B inhibitory activity, with one compound showing promising systemic availability in animal models without notable toxicity . The findings suggest that these compounds could be beneficial in managing inflammatory diseases.

Therapeutic Applications

The biological activities of dibenzo[b,d]furan derivatives extend to their potential therapeutic applications in oncology and inflammation-related disorders:

  • Cancer Therapy : The selective cytotoxicity observed in various cancer cell lines indicates that dibenzo[b,d]furan derivatives could serve as lead compounds for developing new anticancer drugs.
  • Anti-inflammatory Agents : The ability to inhibit PDE-4 suggests potential applications in treating inflammatory diseases such as asthma and COPD.

Q & A

Basic: What are the key steps and optimal conditions for synthesizing Dibenzo[b,d]furan-4,6-diamine derivatives?

Methodological Answer:
A three-step synthesis protocol involves:

Lithiation : React dibenzo[b,d]furan with sec-butyl lithium (s-BuLi) and tetramethyl ethylene diamine (TMEDA) in anhydrous THF at -78°C to generate a dilithium intermediate.

Aldol Addition : Introduce acetaldehyde (CH₃CHO) at a molar ratio of 1:2.2 (dibenzofuran:aldehyde) to yield 1,1'-(dibenzo[b,d]furan-4,6-diyl)bis(ethan-1-ol).

Oxidation and Reduction : Use pyridinium chlorochromate (PCC) for oxidation to the diketone, followed by borane-dimethyl sulfide (BH₃-Me₂S) with (S)-MeCBS catalyst for stereoselective reduction. Optimal yields (~32% overall) require strict control of stoichiometry and temperature .

Advanced: How can Buchwald-Hartwig cross-coupling be optimized for dibenzofuran-based derivatives?

Methodological Answer:
Key parameters include:

  • Catalyst System : Use Pd₂(dba)₃/XPhos for efficient C–N bond formation.
  • Solvent : Toluene or dioxane at 100–110°C ensures high conversion.
  • Base : Cs₂CO₃ or K₃PO₄ (2.5–3.0 equiv) to deprotonate carbazole or amine substrates.
  • Substrate Purity : Ensure dibromodibenzofuran (e.g., 4,6-dibromo or 2,8-dibromo derivatives) is free of mono-brominated impurities to avoid side reactions. This method achieves >85% yield for carbazole-functionalized derivatives like 46CzDBF .

Basic: What spectroscopic techniques are critical for characterizing dibenzofuran derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., diamine vs. dicarboxylic acid derivatives). Aromatic protons in dibenzofuran cores resonate at δ 7.2–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₄H₁₀N₂O₂: 256.213 g/mol).
  • IR Spectroscopy : Stretching frequencies for NH₂ (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) groups validate functionalization .

Advanced: How to resolve contradictions in crystallographic data for dibenzofuran derivatives?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement. Apply TWIN/BASF commands for twinned crystals.
  • Data Quality : Ensure high-resolution (<1.0 Å) datasets to resolve overlapping electron densities.
  • Validation Tools : Check R₁/wR₂ residuals (<5%) and ADDSYM in PLATON to detect missed symmetry. Contradictions often arise from disordered solvent; exclude solvent regions during refinement .

Basic: What assays are suitable for evaluating the biological activity of dibenzofuran-diamine compounds?

Methodological Answer:

  • Enzyme Inhibition : Use microplate-based assays (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) with IC₅₀ determination via fluorometric readouts.
  • Cellular Uptake : Fluorescence tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization.
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced: How do structural modifications impact the bioactivity of dibenzofuran derivatives?

Methodological Answer:

  • Substitution Patterns : Electron-withdrawing groups (e.g., NO₂, CF₃) at the 4,6-positions enhance antimicrobial activity by increasing membrane permeability.
  • Chirality : Optically pure (R,R)-diamine derivatives show 10-fold higher potency against tuberculosis vs. racemic mixtures due to stereoselective target binding.
  • Hybrid Scaffolds : Clubbing dibenzofuran with triazole rings improves metabolic stability, as seen in MIC values <0.5 µg/mL for Mycobacterium tuberculosis .

Basic: What computational methods predict the reactivity of dibenzofuran-diamine intermediates?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to model transition states for SNAr or cross-coupling reactions.
  • Molecular Docking : AutoDock Vina to simulate binding poses in enzymatic pockets (e.g., cytochrome P450).
  • Solvent Effects : COSMO-RS in ORCA predicts solvation energies, guiding solvent selection for reactions .

Advanced: How to address low yields in multi-step dibenzofuran syntheses?

Methodological Answer:

  • Intermediate Stability : Protect amine groups with Boc during oxidation steps to prevent decomposition.
  • Purification : Use silica gel chromatography (hexane:EtOAc gradient) for diketone intermediates. Recrystallize final products from EtOH/H₂O (1:3) to remove Pd residues.
  • Scale-Up : Adopt continuous flow reactors for lithiation steps to improve reproducibility and safety .

Basic: What safety protocols are essential for handling dibenzofuran derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions involving s-BuLi or BH₃-Me₂S.
  • Waste Disposal : Neutralize acidic byproducts (e.g., PCC waste) with NaHCO₃ before aqueous disposal.
  • Emergency Measures : In case of exposure, rinse skin with water for 15 min and seek medical attention. Refer to SDS for specific antidotes (e.g., calcium gluconate for HF exposure) .

Advanced: How to design dibenzofuran-based materials for optoelectronic applications?

Methodological Answer:

  • Hole-Blocking Layers : Functionalize 4,6-positions with electron-deficient groups (e.g., cyano) to enhance triplet energy (ET > 2.8 eV) for blue OLEDs.
  • Thermal Stability : Introduce rigid carbazole moieties via Buchwald-Hartwig coupling to achieve glass transition temperatures (Tg) >150°C.
  • Device Fabrication : Spin-coat derivatives (e.g., 46CzDBF) at 2000 rpm for 30 sec, followed by thermal evaporation of Al cathodes. Test efficiency using luminance-current-voltage (LIV) curves .

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